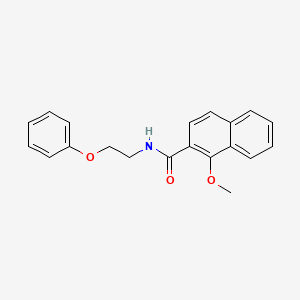

1-甲氧基-N-(2-苯氧基乙基)-2-萘酰胺

描述

"1-methoxy-N-(2-phenoxyethyl)-2-naphthamide" is a compound likely involved in organic synthesis and pharmaceutical research due to its structural components. Compounds containing naphthamide, methoxy, and phenoxyethyl groups have been studied for various chemical properties and potential applications in materials science and medicinal chemistry.

Synthesis Analysis

The synthesis of naphthamide derivatives often involves catalyzed reactions, regioselective additions, and carbonylations. For example, the synthesis of related naphthyl-propenoic acid, a precursor to anti-inflammatory agents, demonstrates the complexity and precision required in synthesizing such compounds, involving Pd-catalyzed reactions and alkaline hydrolysis (Hiyama et al., 1990).

Molecular Structure Analysis

Molecular structure characterization of similar compounds utilizes techniques like Fourier transform-infrared spectroscopy (FT-IR), NMR, and UV–vis spectral methods. Computational methods like density functional theory (DFT) are also employed to predict and analyze the molecular geometry and electronic structure, providing insights into the compound's reactivity and properties (Patil et al., 2021).

Chemical Reactions and Properties

Naphthamide compounds participate in nucleophilic aromatic substitution reactions, where substituents like methoxy groups are replaced with various nucleophiles, demonstrating the compound's reactivity and potential for derivatization (Hattori et al., 1994).

科学研究应用

有机合成中的保护基团应用

萘甲氧基甲基(NAPOM)衍生物已被开发用作有机合成中各种官能团(如羟基和巯基)的保护基团。NAPOM 提供温和的引入条件和在其他保护基团存在下的选择性去除选项,突显了其在复杂合成途径中的效用 (Takuya Sato, T. Oishi, Kohei Torikai, 2015)。

环境生物降解研究

对 Nocardioides sp. 菌株 KP7 的研究揭示了多环芳烃(PAH),特别是菲的降解中涉及的代谢途径。本研究阐明了 1-羟基-2-萘甲酸酯的酶促环裂解,这一过程对于了解环境中危险化合物的生物降解至关重要 (K. Adachi, T. Iwabuchi, H. Sano, S. Harayama, 1999)。

光反应和合成应用

对含萘化合物在各种溶剂中的光反应的研究为合成仲酰胺和其他衍生物提供了途径。这些反应提供了利用光诱导转化来合成复杂有机分子的见解 (S. Nishimoto, T. Izukawa, T. Kagiya, 1982)。

与生物分子的相互作用研究

已进行荧光光谱研究以了解萘衍生物和牛血清白蛋白(BSA)之间的相互作用。这些研究有助于我们了解此类化合物如何与蛋白质相互作用,这在药物开发和生物化学中很有价值 (K. Ghosh, Sweety Rathi, Deepshikha Arora, 2016)。

绿色化学应用

研究使用离子液体从醚中再生酚类化合物突出了化学转化中的绿色化学方法。该方法展示了化学合成和加工中可持续实践的潜力 (Shanthaveerappa K. Boovanahalli, Dong Wook Kim, D. Chi, 2004)。

属性

IUPAC Name |

1-methoxy-N-(2-phenoxyethyl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-23-19-17-10-6-5-7-15(17)11-12-18(19)20(22)21-13-14-24-16-8-3-2-4-9-16/h2-12H,13-14H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGUVEWKQAFIFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=CC=CC=C21)C(=O)NCCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methoxy-N-(2-phenoxyethyl)naphthalene-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4584611.png)

![5-{[1-(3-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4584618.png)

![N-[4-(aminocarbonyl)phenyl]-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4584622.png)

![N-isobutyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4584626.png)

![1-[5-(bromomethyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-yl]-4-(diphenylmethyl)piperazine hydrobromide](/img/structure/B4584648.png)

![9,11-diphenoxybenzo[f]naphtho[2,1-b][1,4]oxazepine](/img/structure/B4584663.png)

![6-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4584664.png)

![2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carbohydrazide](/img/structure/B4584676.png)

![2,3-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4584678.png)

![4-[2-(benzyloxy)-5-nitrobenzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4584689.png)

![2-(isopropylthio)-3-(4-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4584693.png)

![6-[2-(4-morpholinyl)ethyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4584701.png)